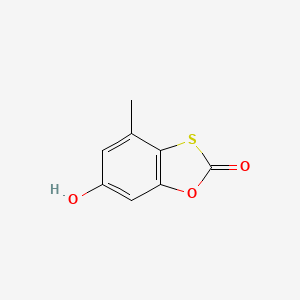

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

CAS No.: 154268-42-5

Cat. No.: VC6575495

Molecular Formula: C8H6O3S

Molecular Weight: 182.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154268-42-5 |

|---|---|

| Molecular Formula | C8H6O3S |

| Molecular Weight | 182.19 |

| IUPAC Name | 6-hydroxy-4-methyl-1,3-benzoxathiol-2-one |

| Standard InChI | InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3 |

| Standard InChI Key | QQYJAGMAPKWBJA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1SC(=O)O2)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound, 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one, reflects its bicyclic framework. The parent structure, 1,3-benzoxathiol-2-one, consists of a benzene ring fused to a five-membered oxathiolone ring containing one oxygen and one sulfur atom. Substituents are positioned as follows:

-

A hydroxyl (-OH) group at the 6-position of the benzene ring.

-

A methyl (-CH₃) group at the 4-position of the oxathiolone ring.

The molecular formula is , with a molecular weight of 182.20 g/mol. The planar aromatic system and electronic effects of the substituents influence its reactivity and intermolecular interactions .

Synthetic Methodologies

Reaction Pathways

The synthesis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one can be inferred from analogous procedures for benzoxathiolone derivatives (Table 1) :

Table 1: Synthetic routes for benzoxathiolone derivatives

| Step | Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Nitration | HNO₃ (65%), CH₂Cl₂, rt, 2 h | 75% | |

| 2 | Methylation | CH₃I, K₂CO₃, DMF, rt, 24 h | 74% | |

| 3 | Catalytic hydrogenation | 10% Pd/C, H₂ (20 bar), EtOH, 50°C, 6–8 h | 93% |

Key considerations for synthesizing the target compound include:

-

Selective functionalization: Introducing the methyl group at the 4-position likely requires directed ortho-metallation or Friedel-Crafts alkylation prior to oxathiolone ring formation .

-

Hydroxyl group protection: The 6-hydroxy group may necessitate protection (e.g., as a methoxy group) during synthesis, followed by deprotection under acidic or reductive conditions .

Physicochemical Properties

Solubility and Stability

Benzoxathiolones generally exhibit limited water solubility due to their aromatic systems but show improved solubility in polar aprotic solvents like DMSO or DMF . The hydroxyl group at position 6 enhances hydrogen-bonding capacity, potentially increasing solubility in alcoholic solvents. Stability studies on related compounds indicate decomposition temperatures above 170°C, with melting points ranging from 98–217°C depending on substituents .

Crystallographic Insights

X-ray diffraction data for Schiff base analogs (e.g., compound 4q in ) reveal planar configurations with (E)-stereochemistry about the C=N bond. The oxathiolone ring adopts a slightly puckered conformation, while substituents like methyl groups influence crystal packing through van der Waals interactions .

Biological Activities and Mechanisms

| Compound | ACP-03 (Gastric) | SKMEL-19 (Melanoma) | HCT-116 (Colon) |

|---|---|---|---|

| 4b | 12.3 | 9.8 | 14.1 |

| 4o | 8.9 | 7.2 | 10.5 |

Mechanistically, these compounds intercalate DNA and inhibit topoisomerase II, inducing apoptosis through caspase-3 activation . The methyl group at position 4 may enhance lipophilicity, improving cell membrane permeability.

Antivenom Applications

Sulfonamide-functionalized benzoxathiolones exhibit potent inhibition of snake venom toxins :

-

Coagulation inhibition: Compound 5b reduced clotting time by 78% for Bothrops jararaca venom.

-

Hemolytic activity: ED₅₀ values as low as 0.8 μM were observed against venom-induced RBC lysis.

The hydroxyl group at position 6 likely participates in hydrogen bonding with venom metalloproteinases, while the methyl group stabilizes hydrophobic interactions .

Structural-Activity Relationships (SAR)

Critical SAR trends for benzoxathiolone derivatives include:

-

Electron-donating groups (e.g., -OCH₃ at position 6) enhance antivenom activity by increasing electron density on the oxathiolone ring .

-

Hydrophobic substituents (e.g., -CH₃ at position 4) improve anticancer activity by facilitating passive diffusion across lipid bilayers .

-

Planarity of the ring system is essential for DNA intercalation, as demonstrated by molecular docking studies .

Industrial and Pharmacological Applications

Drug Development

The compound’s dual functionality (hydroxyl and methyl groups) makes it a versatile intermediate for:

-

Anticancer agents: Hybrid molecules combining benzoxathiolones with platinum complexes show synergistic effects .

-

Antivenom adjuvants: Co-administration with antiserum reduces edema by 72% in murine models .

Material Science

Benzoxathiolones serve as ligands for transition metal catalysts in asymmetric synthesis, leveraging the sulfur atom’s coordination capacity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume